Cyanuric acid-13C3

説明

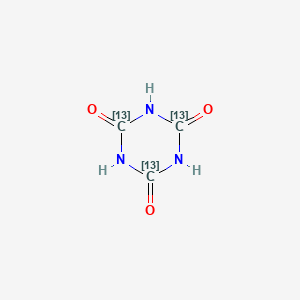

Structure

3D Structure

特性

IUPAC Name |

(2,4,6-13C3)1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLODLOARCGLH-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=O)N[13C](=O)N[13C](=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675782 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201996-37-4 | |

| Record name | (~13~C_3_)-1,3,5-Triazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3,5]Triazine-2,4,6-triol-2,4,6-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Cyanuric Acid-13C3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanuric acid-¹³C₃ is the isotopically labeled form of cyanuric acid, a triazine compound of significant interest in various scientific fields. Its primary application lies in its use as an internal standard for quantitative analyses by mass spectrometry (MS), particularly in food safety and environmental monitoring for the detection of melamine and its analogues. The incorporation of three ¹³C atoms provides a distinct mass shift, enabling precise and accurate quantification through isotope dilution methods. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for Cyanuric acid-¹³C₃.

Chemical Structure and Properties

Cyanuric acid-¹³C₃ exists in a tautomeric equilibrium between the tri-keto form (1,3,5-triazinane-2,4,6-trione) and the tri-hydroxy form (1,3,5-triazine-2,4,6-triol). The keto form is generally considered to be the predominant tautomer in the solid state and in neutral solutions.

Structure:

-

IUPAC Name: (2,4,6-¹³C₃)1,3,5-triazinane-2,4,6-trione

-

Chemical Formula: ¹³C₃H₃N₃O₃

-

Molecular Weight: 132.05 g/mol

The molecular structure consists of a six-membered ring composed of three ¹³C-labeled carbon atoms and three nitrogen atoms, with each carbon atom double-bonded to an oxygen atom.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Cyanuric acid-¹³C₃.

| Property | Value | Reference |

| CAS Number | 201996-37-4 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | >300 °C | N/A |

| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated) | N/A |

| Isotopic Purity | Typically >98% | N/A |

Spectroscopic Data

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the equivalence of the three carbon atoms in the triazine ring, a single peak is expected in the ¹³C NMR spectrum. For unlabeled cyanuric acid, this peak appears at approximately 150.0 ppm (in DMSO-d₆). The spectrum for Cyanuric acid-¹³C₃ would show a single, prominent signal in this region.

Infrared (IR) Spectroscopy

The IR spectrum of cyanuric acid is characterized by strong absorptions corresponding to the C=O and N-H functional groups of the predominant keto tautomer.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretching |

| ~1700 | C=O stretching |

| ~1400 | C-N stretching |

Mass Spectrometry (MS)

In mass spectrometric applications, particularly LC-MS/MS, Cyanuric acid-¹³C₃ is used as an internal standard. The precursor and product ions are monitored for quantification.

| Ion Mode | Precursor Ion (m/z) | Product Ions (m/z) |

| Negative | 131 | 43, 87 |

Experimental Protocols

Synthesis of Cyanuric Acid-¹³C₃

A common method for the synthesis of Cyanuric acid-¹³C₃ involves the hydrolysis of ¹³C₃-labeled cyanuric chloride.[1]

Materials:

-

¹³C₃-Cyanuric chloride

-

Acetonitrile

-

Water

-

Formic acid

Procedure:

-

Dissolve ¹³C₃-cyanuric chloride in acetonitrile.

-

Add water to the solution.

-

Acidify the solution with formic acid.

-

Heat the solution at 65°C with stirring for 4 hours.

-

Work up the reaction mixture to isolate the white powder product, Cyanuric acid-¹³C₃.

-

The product can be analyzed by HPLC and mass spectrometry to confirm its chemical and isotopic purity.[1]

Analysis of Cyanuric Acid-¹³C₃ by LC-MS/MS

Cyanuric acid-¹³C₃ is frequently analyzed alongside its unlabeled counterpart using liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing hydrophilic interaction liquid chromatography (HILIC).[2]

Sample Preparation (for food matrices): [2]

-

Homogenize the sample.

-

Extract with a mixture of acetonitrile and water.

-

Centrifuge to separate the solid and liquid phases.

-

Clean up the extract using solid-phase extraction (SPE).

LC-MS/MS Parameters: [2]

-

Column: A HILIC column is typically used.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

MS/MS Transitions: As listed in the mass spectrometry table above.

Metabolic Pathways

Cyanuric acid is a known metabolite in certain bacterial species. Its biodegradation is a key process in the environmental fate of triazine-based compounds. Two primary bacterial metabolic pathways for the degradation of cyanuric acid have been elucidated.

Caption: Bacterial metabolic pathways of cyanuric acid.

The first pathway involves the sequential enzymatic conversion of cyanuric acid to 1-carboxybiuret, 1,3-dicarboxyurea, and allophanate, ultimately yielding carbon dioxide and ammonia. The second pathway also proceeds through 1-carboxybiuret, which can then undergo decarboxylation to form biuret, followed by conversion to allophanate.

Logical Workflow for Quantification using Cyanuric Acid-¹³C₃

The primary use of Cyanuric acid-¹³C₃ is in isotope dilution mass spectrometry for the accurate quantification of unlabeled cyanuric acid in complex matrices. The general workflow is as follows:

Caption: Isotope dilution workflow for cyanuric acid.

This workflow highlights the addition of a known quantity of the labeled internal standard at the beginning of the sample preparation process. By measuring the ratio of the unlabeled analyte to the labeled standard in the final analysis, accurate quantification can be achieved, compensating for any losses during sample processing.

References

A Technical Guide to the Isotopic Purity and Enrichment Analysis of Cyanuric Acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the analysis of cyanuric acid-13C3 isotopic purity and enrichment. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies.

Introduction

This compound is the isotopically labeled form of cyanuric acid where the three carbon atoms in the triazine ring are replaced with the stable isotope carbon-13. It serves as a crucial internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, particularly in food safety and environmental analysis for the detection of melamine and its analogues.[1][2][3] Accurate determination of its isotopic purity and enrichment is paramount for ensuring the precision and reliability of such quantitative methods. This guide details the synthesis, and the primary analytical techniques for characterizing this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through methods starting from 13C-labeled precursors. Two common synthetic routes are outlined below.

Synthesis from 13C-Urea

One economical and efficient method involves the thermolysis and condensation of 13C-urea.[4] In this process, 13C-urea is heated in the presence of a high-boiling point solvent mixture, such as sulfolane and cyclohexanol, which aids in dissolving the urea and precipitating the final product. The reaction is carried out under vacuum to facilitate the removal of ammonia, driving the reaction towards the formation of the triazine ring and yielding this compound.[4][5]

Synthesis from Cyanuric Chloride-13C3

An alternative synthesis route involves the hydrolysis of cyanuric chloride-13C3.[6] In this method, commercially available cyanuric chloride-13C3 is hydrolyzed using acidified water, leading to the substitution of the chlorine atoms with hydroxyl groups to form this compound.[6]

A generalized workflow for the synthesis and purification of this compound is depicted below.

Isotopic Purity and Enrichment Data

The isotopic purity of commercially available this compound is typically high, often exceeding 99 atom % 13C. The chemical purity is also generally high, though it can vary between batches. Below is a summary of typical quantitative data for this compound.

| Parameter | Typical Value | Reference |

| Isotopic Purity (13C) | ≥ 99 atom % | |

| Chemical Purity | ≥ 97% (CP) | |

| Mass Shift | M+3 |

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment of this compound relies primarily on mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of labeled compounds. Liquid chromatography-mass spectrometry (LC-MS), particularly with hydrophilic interaction liquid chromatography (HILIC), is well-suited for the analysis of the polar cyanuric acid molecule.

Objective: To determine the isotopic distribution of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

Materials:

-

This compound sample

-

Milli-Q water

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Acetic acid

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., water:acetonitrile, 50:50 v/v).

-

Chromatographic Separation:

-

Column: A HILIC column (e.g., an amino or amide-based stationary phase) is recommended for good retention of cyanuric acid.

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM Ammonium acetate with 0.1% acetic acid in water

-

Gradient: Isocratic elution with a high percentage of acetonitrile (e.g., 90% A) is typically used.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 10 µL

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Analysis Mode: Full scan high-resolution mass spectrometry.

-

Scan Range: m/z 100-200

-

Data Analysis:

-

Extract the ion chromatograms for the expected isotopologues of cyanuric acid (unlabeled [M-H]- at m/z 128.01, and the fully labeled [M-H]- at m/z 131.02).

-

From the high-resolution mass spectrum of the cyanuric acid peak, determine the relative intensities of the M+0, M+1, M+2, and M+3 peaks.

-

Calculate the isotopic enrichment by correcting for the natural abundance of isotopes (13C, 15N, 17O, 18O, 2H).

-

-

The following diagram illustrates the general workflow for LC-HRMS analysis of this compound.

References

- 1. This compound | CAS 201996-37-4 | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Cyanuric Acid-13C3 in DMSO and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Cyanuric acid-13C3 in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document consolidates quantitative solubility data, details relevant experimental protocols for dissolution, and presents a logical workflow for its application in analytical chemistry.

Core Data Presentation: Solubility of this compound

The solubility of a compound is a critical parameter in a wide range of scientific applications, from drug discovery to materials science. For isotopically labeled compounds like this compound, understanding its solubility is essential for the preparation of stock solutions and experimental standards. The following table summarizes the available quantitative solubility data. It is important to note that while specific data for the 13C labeled variant is available for DMSO, the solubility in water is based on the unlabeled cyanuric acid, as significant changes in solubility due to stable isotope substitution are not expected.

| Compound | Solvent | Temperature | Solubility | Notes |

| This compound | DMSO | Not Specified | 125 mg/mL[1][2] | Ultrasonic agitation is recommended to facilitate dissolution[1][2]. |

| Cyanuric acid (unlabeled) | DMSO | Not Specified | 17.4% (w/v)[3] | This equates to 174 g/L or 174 mg/mL. |

| Cyanuric acid (unlabeled) | Water | 25 °C | 0.2% (w/v) | Equivalent to 2 g/L or 2 mg/mL. Also reported as 2700 mg/L (2.7 g/L)[4] and 0.3 g/100mL (3 g/L)[5][6]. |

| Cyanuric acid (unlabeled) | Water | 90 °C | 2.6% (w/v) | Equivalent to 26 g/L. |

| Cyanuric acid (unlabeled) | Water | 150 °C | 10% (w/v)[7] | Equivalent to 100 g/L. |

Experimental Protocols

Accurate and reproducible preparation of solutions is fundamental to sound scientific research. The following protocols provide detailed methodologies for dissolving this compound in DMSO and water.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution of this compound for use in various assays.

Materials:

-

This compound

-

Anhydrous DMSO

-

Sterile, conical tube (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Ultrasonic water bath

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Accurately weigh the desired amount of this compound using an analytical balance and transfer it to a sterile conical tube.

-

Add the calculated volume of anhydrous DMSO to the tube to achieve the target concentration (e.g., for a 125 mg/mL solution, add 1 mL of DMSO for every 125 mg of this compound).

-

Tightly cap the tube and vortex the mixture for 1-2 minutes to initially disperse the solid.

-

Place the tube in an ultrasonic water bath. Sonicate the mixture for 10-15 minute intervals.[8] Visually inspect the solution for any remaining undissolved particles.

-

Repeat sonication as needed until the solid is completely dissolved. Note that hygroscopic DMSO can impact solubility, so using a newly opened bottle is recommended.[1]

-

Store the resulting stock solution appropriately, typically at -20°C or -80°C, to ensure stability.

Protocol 2: Preparation of an Aqueous Standard Solution

This protocol outlines the preparation of a standard solution of cyanuric acid in water. Given the lower solubility and slower dissolution rate of cyanuric acid in water, patience is key.

Materials:

-

This compound

-

High-purity, deionized water

-

Volumetric flask (calibrated or conformity-checked)

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Weigh the desired mass of this compound. For example, to prepare a 1 g/L standard solution, weigh 100 mg of the compound.

-

Transfer the weighed solid into a volumetric flask of the appropriate size (e.g., 100 mL for a 1 g/L solution from 100 mg).

-

Add approximately half of the final volume of deionized water to the flask.

-

Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

-

Stir the mixture at a moderate speed. The dissolution process in water at room temperature can be slow and may take several hours.[9]

-

Once the solid is fully dissolved, carefully add deionized water to the calibration mark on the volumetric flask.

-

Invert the flask several times to ensure a homogenous solution.

-

Aqueous solutions of cyanuric acid are recommended to be stored in a refrigerator and are stable for a short period, typically around one day.[9]

Visualization of Experimental Workflow

The use of isotopically labeled internal standards is a cornerstone of quantitative analysis by mass spectrometry. This compound serves this purpose in methods developed for the detection and quantification of melamine and cyanuric acid in various matrices, such as food products.[10] The following diagram illustrates a typical experimental workflow for such an analysis.

Caption: Workflow for the analysis of cyanuric acid using a 13C3-labeled internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. guidechem.com [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdc.gov [cdc.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cyanuric Acid-¹³C₃: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Cyanuric acid-¹³C₃, an isotopically labeled form of cyanuric acid. This document is intended to serve as a valuable resource for professionals in research and development who utilize stable isotope-labeled compounds in their work.

Core Physical and Chemical Data

Cyanuric acid-¹³C₃ is a white, odorless solid. As an isotopically labeled compound, its primary utility lies in its application as an internal standard for quantitative analyses by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of three ¹³C atoms provides a distinct mass shift, facilitating its use as a tracer in metabolic flux analysis and other diagnostic applications.[1][2]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | ¹³C₃H₃N₃O₃ | |

| Molecular Weight | 132.05 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Purity | >95% (HPLC) | [3] |

| Isotopic Purity | 99% | [4] |

| Decomposition Temperature | Decomposes on heating above 320-350 °C | |

| Storage Temperature | +4°C | [3] |

Solubility Profile

Based on data for unlabeled cyanuric acid, the following solubility characteristics can be expected:

| Solvent | Solubility |

| Water | Poorly soluble |

| Dimethylformamide (DMF) | 7.2% |

| Dimethyl sulfoxide (DMSO) | 17.4% |

| Cold Methanol, Ether, Acetone, Benzene, Chloroform | Insoluble |

| Hot Alcohols, Pyridine, Concentrated HCl | Soluble |

| Aqueous NaOH and KOH | Soluble |

Source:[5]

Experimental Protocols

Synthesis of Cyanuric Acid-¹³C₃

A common method for the synthesis of Cyanuric acid-¹³C₃ involves the hydrolysis of ¹³C₃-labeled cyanuric chloride.[7] An alternative route is the thermal decomposition of ¹³C-labeled urea.[8]

Protocol via Hydrolysis of ¹³C₃-Cyanuric Chloride:

-

Reaction Setup: Dissolve ¹³C₃-cyanuric chloride in an appropriate solvent, such as dioxane or acetone, in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Hydrolysis: Add acidified water to the solution. The reaction is typically carried out at an elevated temperature to facilitate the hydrolysis of the chloride groups to hydroxyl groups.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Upon completion of the reaction, the product, Cyanuric acid-¹³C₃, will precipitate out of the solution. The precipitate is then collected by filtration.

-

Purification: The collected solid is washed with a suitable solvent (e.g., cold water or acetone) to remove any unreacted starting material and byproducts. Further purification can be achieved by recrystallization.

-

Characterization: The final product should be characterized to confirm its identity and purity using analytical techniques such as Mass Spectrometry (to confirm the isotopic labeling) and NMR spectroscopy.

Determination of Melting/Decomposition Point

The melting point of a solid is a key physical property that can indicate its purity.[9] For compounds that decompose upon heating, the decomposition temperature range is reported.

Protocol using a Capillary Melting Point Apparatus:

-

Sample Preparation: A small amount of the dry Cyanuric acid-¹³C₃ powder is packed into a capillary tube, which is sealed at one end.[10] The packed height of the sample should be approximately 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[9][11]

-

Rapid Determination (Optional): To determine the approximate melting range, the sample can be heated at a rapid rate (e.g., 10-20 °C/minute).

-

Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then reduced to about 2°C/minute.[9]

-

Observation and Recording: The temperature at which the first signs of melting (decomposition) are observed and the temperature at which the entire sample has turned to liquid (or fully decomposed) are recorded as the melting (or decomposition) range.[9][11]

Visualizations

Experimental Workflow: Cyanuric Acid-¹³C₃ as an Internal Standard in LC-MS Analysis

The following diagram illustrates the typical workflow for using Cyanuric acid-¹³C₃ as an internal standard in a quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Caption: Workflow for LC-MS analysis using an internal standard.

Synthesis Pathway from ¹³C₃-Cyanuric Chloride

This diagram outlines the chemical transformation involved in the synthesis of Cyanuric acid-¹³C₃ from ¹³C₃-Cyanuric Chloride.

Caption: Synthesis of Cyanuric acid-¹³C₃ via hydrolysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyanuric acid-13C3 | TargetMol [targetmol.com]

- 3. This compound | CAS 201996-37-4 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. Cyanuric acid | C3N3(OH)3 | CID 7956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyanuric_acid [chemeurope.com]

- 7. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pennwest.edu [pennwest.edu]

A Technical Guide to Commercial Sourcing and Research Applications of Cyanuric Acid-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Cyanuric acid-¹³C₃, a stable isotope-labeled compound crucial for a range of research applications. This document details commercial suppliers, product specifications, and key experimental protocols, offering a valuable resource for researchers in metabolic studies, analytical chemistry, and drug development.

Commercial Suppliers of Cyanuric Acid-¹³C₃

The acquisition of high-quality stable isotope-labeled compounds is paramount for the accuracy and reliability of experimental data. Cyanuric acid-¹³C₃ is available from a number of reputable commercial suppliers, each offering various product specifications. A summary of key suppliers and their product offerings is presented in the table below. Please note that pricing and availability are subject to change and should be verified on the suppliers' websites.

| Supplier | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Available Quantities (Examples) | Form |

| Sigma-Aldrich | 687820 / 32679 | 99 atom % ¹³C | 97% (CP) | 10 mg | Powder |

| MedchemExpress | HY-W010407-13C3 | - | >98.0% | 1 mg, 5 mg, 10 mg | Solid |

| Cambridge Isotope Laboratories, Inc. | CNLM-4661-1.2 | ¹³C₃, 99%; ¹⁵N₃, 98%+ | 90%+ | 1.2 mL (100 µg/mL in Water) | Solution |

| Toronto Research Chemicals | C987717 | - | - | 5 mg, 50 mg | - |

| Santa Cruz Biotechnology | sc-224523 | 99% | >95% | - | - |

| LGC Standards | TRC-C987717 | - | >95% (HPLC) | 5 mg | Neat |

| TargetMol | T39424 | - | - | - | - |

| Simson Pharma Limited | - | - | - | Custom Synthesis | Powder |

Data is compiled from publicly available information and may not be exhaustive. Researchers are advised to contact suppliers directly for the most current product specifications and pricing.

Experimental Protocols

Cyanuric acid-¹³C₃ serves as a critical tool in a variety of experimental contexts, most notably as an internal standard for quantitative mass spectrometry and as a tracer in metabolic research.

Protocol 1: Use of Cyanuric acid-¹³C₃ as an Internal Standard for LC-MS/MS Analysis of Melamine and Cyanuric Acid in Food Matrices

This protocol outlines a general procedure for the determination of melamine and cyanuric acid in food samples, such as pet food, meat, and infant formula, using isotope dilution mass spectrometry.[1][2][3]

1. Materials and Reagents:

-

Cyanuric acid-¹³C₃ (Internal Standard)

-

Melamine-¹³C₃ (Internal Standard)

-

Native Melamine and Cyanuric Acid standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, deionized

-

Formic Acid

-

Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-Mode Cation Exchange (MCX) for melamine and Mixed-Mode Anion Exchange (MAX) for cyanuric acid)

2. Sample Preparation: a. Homogenize 1-5 g of the food sample. For dry samples, reconstitution with a known volume of water may be necessary.[2] b. Spike the homogenized sample with a known concentration of Cyanuric acid-¹³C₃ and Melamine-¹³C₃ internal standards. c. Extract the analytes and internal standards from the matrix using an appropriate solvent mixture, typically 50:50 acetonitrile/water.[4] d. Vortex and sonicate the sample to ensure thorough extraction. e. Centrifuge the sample to pellet solid debris.

3. Solid Phase Extraction (SPE) Cleanup: a. Condition the respective SPE cartridges (MCX for melamine, MAX for cyanuric acid) according to the manufacturer's instructions. b. Load the supernatant from the extracted sample onto the conditioned cartridges. c. Wash the cartridges to remove interfering matrix components. d. Elute the analytes and internal standards using an appropriate elution solvent.

4. LC-MS/MS Analysis: a. Prepare a calibration curve using the native melamine and cyanuric acid standards, with each calibration point containing the same concentration of the ¹³C-labeled internal standards. b. Analyze the prepared sample extracts and calibration standards by LC-MS/MS. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for separation.[1] c. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific transitions for both the native analytes and the ¹³C-labeled internal standards. For Cyanuric acid-¹³C₃, a common transition monitored is m/z 132 -> 43.[1]

5. Data Analysis: a. Quantify the concentration of melamine and cyanuric acid in the samples by calculating the ratio of the peak area of the native analyte to that of its corresponding ¹³C-labeled internal standard and comparing this ratio to the calibration curve.

Protocol 2: Conceptual Workflow for a Metabolic Labeling Study Using Cyanuric acid-¹³C₃

While less common than its use as an internal standard, Cyanuric acid-¹³C₃ can potentially be used as a tracer to investigate the metabolic fate of the triazine ring in specific biological systems. This is a conceptual workflow based on general principles of stable isotope tracing.[5][6][7][8]

1. Experimental Design: a. Cell Culture: Culture cells or organisms of interest in a defined medium. b. Labeling: Introduce Cyanuric acid-¹³C₃ into the culture medium at a known concentration. The duration of labeling will depend on the expected rate of uptake and metabolism and the desired point of analysis (e.g., steady-state or dynamic labeling). c. Controls: Include parallel cultures with unlabeled cyanuric acid and cultures without any cyanuric acid as controls.

2. Sample Collection and Metabolite Extraction: a. At designated time points, harvest the cells or tissues. b. Quench metabolism rapidly, for example, by using cold methanol or liquid nitrogen. c. Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

3. Metabolite Analysis by Mass Spectrometry: a. Analyze the metabolite extracts using high-resolution mass spectrometry (e.g., LC-MS or GC-MS). b. Search for the incorporation of the ¹³C label into downstream metabolites. This involves looking for mass shifts corresponding to the incorporation of one or more ¹³C atoms.

4. Data Analysis and Interpretation: a. Identify metabolites that show ¹³C enrichment. b. Determine the mass isotopologue distribution (MID) for each labeled metabolite to understand the number of ¹³C atoms incorporated. c. Use the labeling patterns to infer the activity of metabolic pathways involved in the transformation of cyanuric acid.

Visualizations

To further clarify the described processes, the following diagrams have been generated using Graphviz.

Caption: LC-MS/MS workflow using ¹³C₃-Cyanuric Acid.

Caption: Decision workflow for selecting a supplier.

References

- 1. tandfonline.com [tandfonline.com]

- 2. fda.gov [fda.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

"Cyanuric acid-13C3" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyanuric acid-¹³C₃, a stable isotope-labeled compound essential for a range of analytical and research applications. This document details its chemical properties, synthesis, and established experimental uses, with a focus on its role as an internal standard in mass spectrometry-based analytical methods.

Core Compound Data

The fundamental chemical and physical properties of Cyanuric acid-¹³C₃ are summarized below.

| Property | Value |

| CAS Number | 201996-37-4[1] |

| Molecular Formula | ¹³C₃H₃N₃O₃ |

| Molecular Weight | 132.05 g/mol [1] |

| Synonyms | 1,3,5-Triazine-2,4,6-triol-¹³C₃, 2,4,6-Trihydroxy-1,3,5-triazine-¹³C₃ |

| Appearance | White to off-white solid |

| Isotopic Purity | Typically ≥99% |

Synthesis Protocol

Cyanuric acid-¹³C₃ is synthesized from the stable isotope-labeled precursor, [¹³C₃]-cyanuric chloride. The following protocol is based on established chemical synthesis methods.[2][3]

Materials and Reagents:

-

[¹³C₃]-cyanuric chloride

-

Acetonitrile

-

Water

-

Formic acid

Procedure:

-

Dissolve [¹³C₃]-cyanuric chloride in acetonitrile.

-

Add water to the solution.

-

Introduce formic acid to the mixture to acidify the solution.

-

Heat the acidified solution in an oil bath at 65°C.

-

Maintain stirring for 4 hours to ensure the completion of the reaction.

-

Following the reaction, the mixture is worked up to isolate the solid product.

-

The resulting white powder is [¹³C₃]-cyanuric acid.

Purification and Analysis:

-

The chemical purity of the synthesized [¹³C₃]-cyanuric acid can be assessed using High-Performance Liquid Chromatography (HPLC).

-

Mass spectrometry is employed to confirm the isotopic labeling and the molecular weight of the final product.

-

For most applications as an internal standard, the product can be used without further purification if the chemical purity is high (typically >98%).[3]

References

Spectroscopic Analysis of Cyanuric Acid-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for Cyanuric acid-13C3, a stable isotope-labeled internal standard crucial for quantitative analytical methods. Due to its structural similarity and mass difference from the unlabeled analogue, this compound is an invaluable tool in mass spectrometry-based analyses for food safety, environmental monitoring, and clinical diagnostics. This document outlines its mass spectrometric and nuclear magnetic resonance characteristics, presents detailed experimental protocols for its analysis, and provides visual workflows for clarity.

Physicochemical and Purity Data

This compound is a white crystalline powder. Its key physicochemical properties and purity specifications, as reported by various suppliers, are summarized below.

| Property | Value | Reference |

| Molecular Formula | 13C3H3N3O3 | [1] |

| Molecular Weight | 132.05 g/mol | [1] |

| Isotopic Purity | ≥99 atom % 13C | [1] |

| Chemical Purity | ≥95% (HPLC) | [2] |

| Melting Point | >360 °C | [1] |

| Mass Shift from Unlabeled | M+3 | [1] |

Mass Spectrometry (MS) Data

This compound is predominantly used as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3][4] Its fragmentation pattern is analogous to that of unlabeled cyanuric acid, with a corresponding mass shift in the fragment ions.

Table 2: Mass Spectrometry Fragmentation Data

| Precursor Ion (m/z) | Product Ions (m/z) | Analysis Technique |

| 131.0 | 43.0, 87.0 | LC-MS/MS |

Note: The precursor ion for the fully labeled this compound is expected at m/z 132.05. The observed precursor ion at m/z 131.0 in some studies may be due to the deprotonated molecule [M-H]- in negative ionization mode.

Nuclear Magnetic Resonance (NMR) Data

Table 3: Predicted 13C NMR Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Solvent | Multiplicity |

| 13C | ~150-155 | DMSO-d6 | Singlet |

Note: The predicted chemical shift is based on the value for unlabeled cyanuric acid. The exact chemical shift can vary depending on the solvent and other experimental conditions.

Experimental Protocols

The following are representative protocols for the spectroscopic analysis of this compound.

Mass Spectrometry Analysis Protocol

This protocol is adapted from established methods for the analysis of cyanuric acid in various matrices using its 13C-labeled internal standard.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.[4]

-

Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1 to 1000 ng/mL).[4]

-

For analysis of cyanuric acid in a sample matrix, spike a known amount of the this compound internal standard into the sample prior to extraction.[4]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is commonly employed.[5]

-

Flow Rate: A typical flow rate is between 200 and 500 µL/min.

-

Injection Volume: 5-20 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to the product ions (e.g., m/z 131.0 → 43.0).

-

Collision Energy: Optimize the collision energy to achieve maximum fragmentation of the precursor ion into the desired product ion.

-

13C NMR Spectroscopy Protocol

This is a general protocol for acquiring a 13C NMR spectrum of a 13C-enriched compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle heating or sonication may be required.

-

-

NMR Spectrometer Setup:

-

The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the 13C probe.

-

-

Data Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Typical acquisition parameters include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Dependent on the sample concentration, but typically several hundred to several thousand scans for a dilute sample.

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the chemical shift scale to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).

-

Visualized Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound.

References

- 1. This compound 13C 99atom , 97 CP 201996-37-4 [sigmaaldrich.com]

- 2. This compound | CAS 201996-37-4 | LGC Standards [lgcstandards.com]

- 3. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Quantitative Analysis of Cyanuric Acid in Food Matrices using Cyanuric Acid-¹³C₃ as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of cyanuric acid in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cyanuric Acid-¹³C₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol is applicable to researchers, scientists, and professionals in the field of food safety and drug development involved in the detection of contaminants.

Introduction

Cyanuric acid is a chemical compound that has been identified as a contaminant in food products, often in conjunction with melamine. The co-presence of these two compounds can lead to the formation of insoluble melamine cyanurate crystals, posing a significant risk of kidney damage.[1] Therefore, sensitive and accurate analytical methods are crucial for monitoring cyanuric acid levels in the food supply. Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is the gold standard for quantitative analysis due to its ability to compensate for sample-to-sample variations.[1][2][3] Cyanuric Acid-¹³C₃ is an ideal internal standard for this application as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring co-elution and similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.[4]

Experimental Workflow

The overall experimental workflow for the analysis of cyanuric acid using Cyanuric Acid-¹³C₃ as an internal standard is depicted below.

Caption: Experimental workflow for cyanuric acid analysis.

Protocol: Quantitative Analysis of Cyanuric Acid

This protocol is a general guideline and may require optimization for specific matrices.

Materials and Reagents

-

Cyanuric Acid (analytical standard)

-

Cyanuric Acid-¹³C₃ (internal standard)[4]

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic Acid

-

Ammonium Formate

-

Methanol (HPLC or LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MAX or mixed-mode)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of cyanuric acid and Cyanuric Acid-¹³C₃ in a suitable solvent such as water with a small amount of formic acid to aid dissolution.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cyanuric acid primary stock solution with a mixture of acetonitrile and water.[6]

-

Internal Standard Spiking Solution: Prepare a working solution of Cyanuric Acid-¹³C₃ at a fixed concentration (e.g., 100 ng/mL) in the same diluent as the working standards.

-

Calibration Standards: Prepare calibration standards by spiking known concentrations of cyanuric acid working solutions with the internal standard spiking solution to achieve a constant concentration of Cyanuric Acid-¹³C₃ in each standard. Calibration curves typically range from 1 to 1000 ng/mL.[6]

Sample Preparation

The following is an example protocol for solid food matrices such as infant formula or pet food.

-

Homogenization: Homogenize the solid sample to ensure uniformity.

-

Weighing: Accurately weigh a portion of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.[2]

-

Internal Standard Spiking: Add a precise volume of the Cyanuric Acid-¹³C₃ internal standard working solution to the sample.

-

Extraction: Add an extraction solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to the sample.[7] Vortex or homogenize the mixture thoroughly.

-

Centrifugation: Centrifuge the sample to pellet solid material.

-

Solid Phase Extraction (SPE) Clean-up:

-

Condition an appropriate SPE cartridge (e.g., Oasis MAX for cyanuric acid) according to the manufacturer's instructions.

-

Load the supernatant from the centrifugation step onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard using a suitable elution solvent.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

| Parameter | Example Value |

| Column | Atlantis HILIC Silica or ACQUITY UPLC BEH HILIC |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution suitable for HILIC separation |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

Mass Spectrometry (MS/MS):

| Parameter | Example Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[8] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 - 200 ms[2] |

Table 1: Example MRM Transitions for Cyanuric Acid and Cyanuric Acid-¹³C₃

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |

| Cyanuric Acid | 128 | 42 | Quantitation[8] |

| Cyanuric Acid | 128 | 85 | Confirmation[8] |

| Cyanuric Acid-¹³C₃ | 131 | 43.1 | Internal Standard Quantitation[5] |

| Cyanuric Acid-¹³C₃ | 131 | 87 | Internal Standard Confirmation[2] |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The use of Cyanuric Acid-¹³C₃ as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize typical performance characteristics of the method.

Table 2: Method Performance Characteristics

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [6] |

| Limit of Detection (LOD) | 10 µg/kg | [1][3] |

| Limit of Quantification (LOQ) | 0.5 - 1.0 mg/kg | [1][8] |

| Recovery | 96 - 110% | [1][3] |

| Precision (%RSD) | < 10% | [1][8] |

Table 3: Example Calibration Curve Data

| Concentration (ng/mL) | Analyte Response | IS Response | Response Ratio (Analyte/IS) |

| 1 | 1,500 | 100,000 | 0.015 |

| 10 | 15,000 | 102,000 | 0.147 |

| 50 | 76,000 | 101,000 | 0.752 |

| 200 | 305,000 | 99,000 | 3.081 |

| 500 | 755,000 | 100,500 | 7.512 |

| 1000 | 1,510,000 | 99,500 | 15.176 |

Conclusion

The LC-MS/MS method employing Cyanuric Acid-¹³C₃ as an internal standard provides a highly specific, sensitive, and accurate means for the quantification of cyanuric acid in complex food matrices. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for laboratories involved in food safety monitoring and contaminant analysis. The use of an isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data of the highest quality.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 8. researchgate.net [researchgate.net]

Application Notes: Quantification of Melamine and Cyanuric Acid Using ¹³C₃-Cyanuric Acid

Introduction

Melamine and cyanuric acid are nitrogen-rich compounds that have been illicitly added to food and feed products to artificially inflate their apparent protein content. The combination of melamine and cyanuric acid can lead to the formation of insoluble crystals in the kidneys, resulting in severe renal failure in both humans and animals.[1] Consequently, sensitive and accurate analytical methods are imperative for the detection and quantification of these contaminants in various matrices. This application note details a robust analytical method for the simultaneous determination of melamine and cyanuric acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution, employing ¹³C₃-cyanuric acid as an internal standard for cyanuric acid and often paired with ¹³C₃-melamine for the quantification of melamine. The use of stable isotope-labeled internal standards is critical for correcting matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of ¹³C₃-cyanuric acid (and ¹³C₃-melamine) is added to the sample prior to extraction. These internal standards behave chemically identically to the native analytes throughout the sample preparation and analysis process. By measuring the ratio of the mass spectrometric response of the native analyte to its isotopically labeled counterpart, accurate quantification can be achieved, compensating for losses during sample processing and any signal suppression or enhancement caused by the sample matrix.[2][3][4][5][6] The analysis is typically performed by LC-MS/MS, which provides high selectivity and sensitivity for the detection of these compounds.[7]

Experimental Protocols

1. Standard and Sample Preparation

1.1. Standard Preparation

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of melamine and cyanuric acid by dissolving the crystalline compounds in a 50% (v/v) aqueous methanol solution.[2][5][8]

-

Internal Standard Stock Solutions (e.g., 1 µg/mL for ¹³C₃-melamine and 10 µg/mL for ¹³C₃-cyanuric acid): Prepare stock solutions of ¹³C₃-melamine and ¹³C₃-cyanuric acid in an appropriate solvent such as water or acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions to create a calibration curve. A typical calibration range is 1-1000 ng/mL.[2][8] Each calibration standard should be fortified with the internal standards at a constant concentration (e.g., 10 ng/mL for ¹³C₃-melamine and 100 ng/mL for ¹³C₃-cyanuric acid).

1.2. Sample Preparation (General Workflow for Solid Samples like Infant Formula)

-

Sample Weighing: Weigh a representative portion of the homogenized sample (e.g., 1-5 grams) into a polypropylene centrifuge tube. For dry samples like powdered infant formula, addition of water may be necessary.

-

Internal Standard Spiking: Add a known amount of the ¹³C₃-cyanuric acid and ¹³C₃-melamine internal standard solutions to the sample.

-

Extraction: Add the extraction solvent (e.g., 20 mL of 50:50 acetonitrile:water or 2.5% aqueous formic acid) to the sample.[9]

-

Homogenization/Shaking: Vigorously shake or homogenize the sample for a defined period (e.g., 10-20 minutes) to ensure efficient extraction.

-

Centrifugation: Centrifuge the sample extract at a specified speed (e.g., 3750 g for 10 minutes) to separate the solid matrix from the liquid extract.

-

Solid-Phase Extraction (SPE) Cleanup: The supernatant is subjected to SPE for cleanup and concentration of the analytes. Given the different chemical properties of melamine and cyanuric acid, separate SPE cartridges are often used for each analyte.

-

Melamine Cleanup: Use a strong cation exchange (MCX) SPE cartridge.

-

Cyanuric Acid Cleanup: Use a strong anion exchange (MAX) SPE cartridge.

-

-

Elution and Reconstitution: Elute the analytes from the SPE cartridges and evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is commonly used for the separation of these polar compounds.

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).[10]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) is used, typically in positive ion mode for melamine and negative ion mode for cyanuric acid.[7]

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the native analytes and the internal standards.[2]

-

Illustrative Experimental Workflow

References

- 1. Development and Validation of a Method for the Simultaneous Determination and Confirmation of Melamine and Cyanuric Acid in Fish Kidney by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. fda.gov [fda.gov]

- 10. mdpi.com [mdpi.com]

Application Note: Quantification of Cyanuric Acid in Food Matrices using Isotope Dilution Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the determination of cyanuric acid in various food matrices. The protocol employs a stable isotope-labeled internal standard, Cyanuric acid-13C3, for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology, involving a straightforward extraction and solid-phase extraction (SPE) cleanup, is suitable for the analysis of diverse food products, including animal tissues, infant formula, and pet food. This method provides high accuracy and precision, correcting for matrix effects and variations in sample processing.

Introduction

Cyanuric acid, a chemical compound used in various industrial applications, has been a compound of interest in food safety due to incidents of intentional adulteration of food and feed products. Its co-occurrence with melamine can lead to the formation of insoluble melamine cyanurate crystals in the kidneys, resulting in severe renal failure[1][2]. Consequently, regulatory bodies worldwide have established maximum permissible limits for cyanuric acid in foodstuffs, necessitating reliable and sensitive analytical methods for its detection and quantification.

Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high precision and accuracy by compensating for analyte losses during sample preparation and matrix-induced signal suppression or enhancement during analysis. This protocol utilizes this compound as an internal standard to ensure the highest quality data for the determination of cyanuric acid in complex food matrices.

Experimental

-

Standards:

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (18 MΩ or equivalent)

-

Formic acid (reagent grade)

-

Ammonium acetate (reagent grade)

-

Sodium chloride (reagent grade)

-

Hydrochloric acid (10 M)

-

Ammonia (30% w/w aqueous solution)

-

-

Solid-Phase Extraction (SPE) Cartridges:

-

Mixed-mode anion exchange (MAX) SPE cartridges

-

-

Native Cyanuric Acid Stock Solution (10 µg/mL): Prepare in a 50:50 acetonitrile:water mixture[4].

-

This compound Internal Standard Stock Solution (5 µg/mL): Prepare in acetonitrile[4].

-

Working Standards: Prepare a series of working standards by serial dilution of the native stock solution with acetonitrile to achieve a concentration range of 1–1000 ng/mL[1][2]. Each working standard should be fortified with the this compound internal standard at a constant concentration (e.g., 100 ng/mL)[4].

The following protocol is a general guideline and may require optimization for specific food matrices.

-

Sample Homogenization: Homogenize solid food samples to a uniform consistency. For dry samples like infant formula powder, reconstitution with a specific volume of deionized water may be necessary before homogenization[4].

-

Extraction:

-

Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add a known amount of this compound internal standard solution.

-

Add 20 mL of an extraction solvent, typically a 50:50 mixture of acetonitrile and water[4].

-

Vortex or shake vigorously for a specified period (e.g., 15-30 minutes).

-

Centrifuge the sample at a sufficient speed (e.g., 3750 x g) to achieve phase separation[4].

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

The cleanup procedure for cyanuric acid typically utilizes mixed-mode anion exchange (MAX) SPE cartridges[4].

-

Condition the MAX SPE cartridge according to the manufacturer's instructions.

-

Load an aliquot of the supernatant from the extraction step onto the conditioned cartridge.

-

Wash the cartridge with appropriate solvents (e.g., water followed by acetonitrile) to remove interfering matrix components[2].

-

Elute the cyanuric acid and its internal standard from the cartridge using a suitable elution solvent, such as 0.1% (v/v) concentrated hydrochloric acid in acetonitrile[2].

-

-

Final Extract Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

-

-

Liquid Chromatography (LC):

-

Column: A zwitterionic or hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of polar compounds like cyanuric acid[4][5].

-

Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate)[4].

-

Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is commonly used[4].

-

Injection Volume: 20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used for the detection of cyanuric acid[4].

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification. The precursor-to-product ion transitions for both native cyanuric acid and its 13C3-labeled internal standard should be monitored.

-

Data Presentation

The following tables summarize typical quantitative data obtained using this methodology.

Table 1: LC-MS/MS Parameters for Cyanuric Acid Analysis

| Parameter | Value |

| LC Column | Zwitterionic HILIC |

| Mobile Phase A | 5% 10mM Ammonium Acetate : 95% Acetonitrile[4] |

| Mobile Phase B | 10mM Ammonium Acetate in 50:50 Acetonitrile:Water[4] |

| Gradient | 1-10 min: 100% A; 10.1-15 min: 50% A, 50% B; 15.1-20 min: 100% A[4] |

| Flow Rate | 0.3 - 0.6 mL/min[4] |

| Ionization Mode | ESI Negative[4] |

| MRM Transitions | Precursor > Product 1, Product 2 (specific m/z values to be optimized) |

Table 2: Method Performance Characteristics

| Parameter | Typical Value | Food Matrix |

| Calibration Range | 1 - 1000 ng/mL[1] | - |

| Limit of Quantitation (LOQ) | 50 µg/kg[4] | Animal Tissue, Liquid Infant Formula |

| LOQ | 200 µg/kg[4] | Dry Infant Formula Powder |

| Recovery | 75 - 125%[4] | Fortified Samples |

| Precision (RSD) | < 10%[3] | - |

Workflow Diagram

Caption: Experimental workflow for cyanuric acid analysis.

Conclusion

The described isotope dilution LC-MS/MS method provides a reliable and accurate means for the quantification of cyanuric acid in a variety of food matrices. The use of this compound as an internal standard effectively compensates for matrix effects and procedural losses, ensuring high-quality data that meets regulatory requirements. This protocol is well-suited for routine monitoring and surveillance of cyanuric acid in the food supply chain.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Laboratory Information Bulletin (LIB) 4422: Melamine and Cyanuric Acid Residues In Foods | FDA [fda.gov]

- 5. food-safety.com [food-safety.com]

Application Notes and Protocols: Analysis of Cyanuric Acid-¹³C₃ in Milk and Infant Formula

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of cyanuric acid in milk and infant formula using Cyanuric acid-¹³C₃ as an internal standard. The use of a stable isotope-labeled internal standard is a robust method for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for detecting contaminants in complex food matrices.

Introduction

Cyanuric acid, a chemical compound used in various industrial applications, has been a compound of interest in food safety due to incidents of intentional adulteration of milk and infant formula. When present with melamine, it can form insoluble crystals in the kidneys, leading to severe health issues.[1] Accurate and reliable analytical methods are crucial for monitoring the presence of cyanuric acid in dairy products to ensure consumer safety.

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for achieving high accuracy and precision in quantitative analysis.[2] By spiking the sample with a known amount of an isotopically labeled standard, such as Cyanuric acid-¹³C₃, the ratio of the analyte to the labeled standard is measured. This approach effectively mitigates matrix-induced signal suppression or enhancement, leading to more accurate and reliable results.[3]

This document outlines detailed protocols for sample preparation and LC-MS/MS analysis for the determination of cyanuric acid in both liquid and powdered milk and infant formula.

Experimental Protocols

Materials and Reagents

-

Standards:

-

Cyanuric acid (analytical standard)

-

Cyanuric acid-¹³C₃ (isotopically labeled internal standard)[4]

-

-

Solvents and Reagents:

-

Solid Phase Extraction (SPE) Cartridges:

-

Oasis MAX (Mixed-Mode Anion Exchange) cartridges

-

Certified Sep-Pak Silica Cartridges[1]

-

-

Other Materials:

-

Polypropylene centrifuge tubes (15 mL and 50 mL)[4]

-

Syringe filters (0.2 µm PTFE)

-

Autosampler vials

-

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of cyanuric acid and Cyanuric acid-¹³C₃ in a suitable solvent, such as water with 6% formic acid, to aid dissolution.[2]

-

Working Standard Solutions: Prepare intermediate and working standard solutions by diluting the stock solutions with an appropriate solvent, such as 50:50 acetonitrile:water or 4% formic acid in acetonitrile.

-

Calibration Standards: Prepare a series of calibration standards by fortifying a blank matrix extract or a solvent with known concentrations of cyanuric acid and a constant concentration of Cyanuric acid-¹³C₃. A typical calibration range is 10 to 1000 ng/mL.

Sample Preparation

Two primary methods for sample preparation are presented: one involving Solid Phase Extraction (SPE) for cleanup and another utilizing a "dilute and shoot" approach with protein precipitation.

This method is suitable for complex matrices and provides a cleaner extract for LC-MS/MS analysis.

-

Sample Weighing: Weigh 1 g of dry infant formula or 5 g of liquid infant formula into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of Cyanuric acid-¹³C₃ internal standard solution to each sample. For example, add 2500 ng (250 µL of a 10 µg/mL stock solution).

-

Extraction: Add 20 mL of 50:50 acetonitrile:water to the centrifuge tube.

-

Homogenization: Shake the tube for 10-20 minutes.

-

Centrifugation: Centrifuge at 3400 rpm for 10 minutes.

-

SPE Cleanup (Oasis MAX):

-

Condition: Condition an Oasis MAX cartridge with 5 mL of 0.1 M HCl in acetonitrile, followed by 5 mL of 0.1 M NaOH in acetonitrile.

-

Equilibrate: Equilibrate the cartridge with 5 mL of acetonitrile, followed by 5 mL of 5% NH₄OH in water.

-

Load: Load 3 mL of 5% NH₄OH in water, then add 2 mL of the sample supernatant.

-

Wash: Wash the cartridge with 5 mL of acetonitrile.

-

Elute: Elute the cyanuric acid with 2 mL of 4% formic acid in acetonitrile.

-

-

Final Preparation: Filter the eluent through a 0.2 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

This is a simpler and faster method suitable for high-throughput screening.

-

Sample Weighing: Weigh 0.5 g of infant formula into a 15 mL polypropylene centrifuge tube.[4]

-

Internal Standard Spiking: Add approximately 100 µL of a 0.01 mg/g Cyanuric acid-¹³C₃ solution.[4]

-

Extraction and Precipitation: Add 8 mL of 50% (V/V) aqueous acetonitrile containing 6% (V/V) formic acid.[4]

-

Homogenization: Vortex the sample thoroughly.

-

Centrifugation: Centrifuge to pellet the precipitated proteins.

-

Final Preparation: Transfer the supernatant to an autosampler vial for direct injection or further dilution if necessary.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

-

Liquid Chromatography (LC):

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as an ACQUITY UPLC BEH HILIC or Atlantis HILIC Silica, is recommended for retaining the polar cyanuric acid.

-

Mobile Phase A: 5 mmol/L ammonium formate in water (pH 3.0) or 0.1% formic acid in water.[2][5]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic solvent and increasing the aqueous phase to elute the polar analytes.

-

Flow Rate: 0.4 mL/min.[2]

-

-

Mass Spectrometry (MS):

Data Presentation

The following tables summarize quantitative data from various studies on the analysis of cyanuric acid in milk and infant formula.

Table 1: Method Performance Characteristics

| Parameter | Dry Infant Formula | Liquid Infant Formula | Reference |

| Limit of Quantification (LOQ) | 100 ppb (ACQUITY BEH HILIC) 150 ppb (Atlantis HILIC Silica) | 30 ppb (ACQUITY BEH HILIC) 40 ppb (Atlantis HILIC Silica) | |

| Linearity Range (in extract) | 10 - 1000 ng/mL | 10 - 1000 ng/mL | |

| Spike Levels | 500 µg/kg, 2500 µg/kg | 100 µg/kg, 500 µg/kg | |

| Recovery | Not explicitly stated, but method consistent with FDA interim method | Not explicitly stated, but method consistent with FDA interim method | [6] |

Table 2: LC-MS/MS Parameters for Cyanuric Acid and Cyanuric acid-¹³C₃

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Cyanuric Acid | 128 | 42 | ESI Negative | [4] |

| Cyanuric acid-¹³C₃ | 131 | 43.1 | ESI Negative | [4] |

Visualizations

Diagram 1: Experimental Workflow for Sample Preparation with SPE Cleanup

References

- 1. lcms.cz [lcms.cz]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Combination of Standard Addition and Isotope Dilution Mass Spectrometry for the Accurate Determination of Melamine and Cyanuric Acid in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laboratory Information Bulletin (LIB) 4421: Melamine and Cyanuric Acid Residues in Infant Formula | FDA [fda.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

Application Note: Quantitative Analysis of Cyanuric Acid in Various Matrices using a Robust GC-MS Method with ¹³C₃-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of cyanuric acid. To ensure accuracy and precision, a stable isotope-labeled internal standard, Cyanuric acid-¹³C₃, is employed. The protocol outlines sample extraction, derivatization, and GC-MS analysis parameters suitable for various matrices, including animal feed and milk.[1] This method is critical for monitoring cyanuric acid levels in food safety and environmental applications.

Introduction

Cyanuric acid is a chemical compound that has been implicated in food contamination events and is a known degradation product of certain disinfectants.[2][3] Its potential for renal toxicity, particularly when combined with melamine, necessitates reliable and sensitive analytical methods for its detection and quantification in diverse sample types.[4] Gas chromatography-mass spectrometry offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. However, the polar nature of cyanuric acid requires a derivatization step to increase its volatility for GC analysis.[5] This application note provides a comprehensive protocol for the analysis of cyanuric acid using a silylation derivatization approach, coupled with GC-MS and the use of Cyanuric acid-¹³C₃ as an internal standard to correct for matrix effects and variations in sample preparation.

Experimental Protocols

Materials and Reagents

-

Cyanuric acid standard

-

Cyanuric acid-¹³C₃ internal standard

-

Extraction Solvent: Diethylamine/Water/Acetonitrile (10:40:50, v/v/v)[6][7]

-

Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1][6][7]

-

Pyridine

-

Solvents: Acetonitrile, Methanol (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (optional, for complex matrices)[1]

Sample Preparation

A robust sample preparation protocol is crucial for accurate quantification. The following procedure is a general guideline and may require optimization for specific matrices.

-

Homogenization : Solid samples should be homogenized to a fine powder.

-

Extraction :

-

Clean-up (for complex matrices) : For samples with significant matrix interference, a solid-phase extraction (SPE) clean-up step using mixed-mode anion and cation exchange cartridges may be employed.[1]

Derivatization

To make cyanuric acid amenable to GC analysis, a silylation reaction is performed to create a more volatile derivative.

-

Transfer a 200 µL aliquot of the sample extract to a clean autosampler vial.[6][7]

-

Evaporate the solvent to dryness at 70°C under a gentle stream of nitrogen.[6][7]

-

Add 200 µL of pyridine and 200 µL of BSTFA with 1% TMCS to the dried residue.[6][7]

-

Incubate the vial at 70°C for 45 minutes to ensure complete derivatization.[6][7]

GC-MS Analysis

The derivatized sample is then analyzed by GC-MS. The following are typical instrument parameters that may be optimized for your specific system.

-

Gas Chromatograph (GC) :

-

Column : Rxi-5Sil MS (30 m x 0.25 mm ID x 0.25 µm) or similar non-polar column.[7]

-

Inlet : Splitless mode.

-

Oven Temperature Program :

-

Initial temperature: 75°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 30°C/min to 300°C, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) :

-

Ionization Mode : Electron Ionization (EI).

-

Acquisition Mode : Selected Ion Monitoring (SIM).

-

Ions to Monitor : Specific ions for the trimethylsilyl derivative of cyanuric acid and its ¹³C₃-labeled internal standard should be selected for quantification and confirmation.

-

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical GC-MS method for cyanuric acid analysis.

| Parameter | Result | Reference |

| Linearity Range | 0.025 - 2 mg/kg | [1] |

| Limit of Detection (LOD) | 0.05 mg/kg | [1] |

| Limit of Quantification (LOQ) | 0.4 mg/kg (for animal feed) | [1] |

| Mean Recovery | 96 - 98% (for animal feed) | [1] |

| Relative Standard Deviation (RSD) | 1.8 - 7.4% | [1] |

Visualizations

Caption: Experimental workflow for the GC-MS analysis of cyanuric acid.

Caption: Structures of Cyanuric Acid and its ¹³C₃-labeled internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Green detection of trace cyanuric acid and free chlorine together via ion chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 5. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]

- 6. GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula [restek.com]

- 7. GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula [restek.com]

Application Notes: Quantification of Cyanuric Acid Using ¹³C₃-Cyanuric Acid Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction